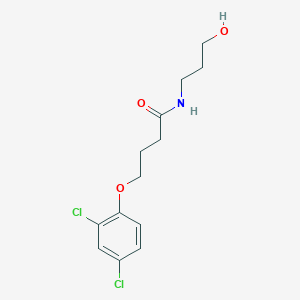
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide is a complex organic compound characterized by the presence of a benzothiazole ring, ethoxy and diiodophenyl groups, and a cyanide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with 4-ethoxy-3,5-diiodobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The diiodophenyl group allows for halogen exchange reactions, where iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using silver fluoride or copper(I) bromide.
Major Products Formed
Oxidation: Formation of benzothiazole oxides and corresponding phenyl oxides.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science. It can be used in the development of advanced materials, including polymers and nanomaterials, with specific functionalities.
Wirkmechanismus
The mechanism of action of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring and cyanide group are key functional moieties that contribute to its biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. Pathways involved include signal transduction and metabolic pathways, which are crucial for cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-methoxy-3,5-diiodophenyl)-1-ethenyl cyanide
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-dibromophenyl)-1-ethenyl cyanide
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-dichlorophenyl)-1-ethenyl cyanide
Uniqueness
The uniqueness of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and diiodophenyl groups, along with the benzothiazole ring, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H12I2N2OS |
|---|---|
Molekulargewicht |
558.2 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H12I2N2OS/c1-2-23-17-13(19)8-11(9-14(17)20)7-12(10-21)18-22-15-5-3-4-6-16(15)24-18/h3-9H,2H2,1H3/b12-7+ |
InChI-Schlüssel |
MEZZUEIRODYSGZ-KPKJPENVSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)I |
Kanonische SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C2=NC3=CC=CC=C3S2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B10899430.png)
![2-[(5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899431.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10899435.png)
![N-benzyl-2-(4-{(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B10899439.png)
![Diethyl 2,2'-[pyridine-2,5-diylbis(carbonylimino)]bis(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10899440.png)
![1-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}naphthalen-2-ol](/img/structure/B10899446.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10899455.png)
![2-bromo-6-ethoxy-4-[(E)-{(2Z)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl acetate](/img/structure/B10899460.png)
![N-(3-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899473.png)
![{4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10899478.png)
![2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899496.png)
![3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10899502.png)
![13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899506.png)
